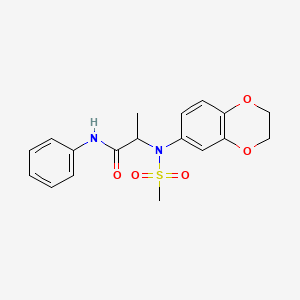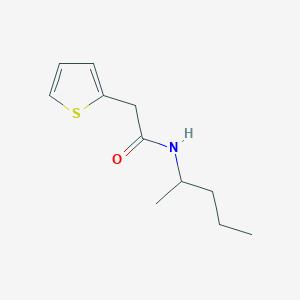![molecular formula C16H19N3O B6045300 1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6045300.png)
1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole is a synthetic compound that belongs to the class of pyrazole derivatives. It is commonly referred to as CPP-109 and has been studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders.
作用機序
The mechanism of action of CPP-109 involves the inhibition of HDAC, which leads to the enhanced expression of genes that are involved in synaptic plasticity and learning and memory. This results in an increase in the formation of new synapses and the strengthening of existing ones, which is thought to underlie the therapeutic effects of CPP-109.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes that are involved in synaptic plasticity and learning and memory, as well as to increase the formation of new synapses and the strengthening of existing ones. It has also been shown to enhance the extinction of drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the main advantages of CPP-109 is its selectivity for HDAC, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has a high purity yield. However, one limitation of CPP-109 is its low solubility in water, which can make it difficult to work with in certain experimental protocols.
将来の方向性
There are a number of future directions for the study of CPP-109. One area of research is the development of more water-soluble analogs of CPP-109, which would make it easier to work with in experimental protocols. Another area of research is the study of the therapeutic potential of CPP-109 in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of more selective HDAC inhibitors could lead to the development of more effective therapies for addiction and other neurological disorders.
合成法
The synthesis of CPP-109 involves the reaction of 3-methylphenylhydrazine with 1-benzoyl-2-methyl-3-nitro-1H-pyrazole in the presence of triethylamine. The resulting compound is then reduced with sodium borohydride to yield CPP-109. This method yields a high purity compound with a yield of approximately 70%.
科学的研究の応用
CPP-109 has been studied extensively for its potential therapeutic effects in the treatment of addiction and other neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, CPP-109 has been shown to enhance the expression of genes that are involved in synaptic plasticity and learning and memory.
特性
IUPAC Name |
[2-(3-methylphenyl)pyrrolidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-6-13(11-12)15-7-4-9-19(15)16(20)14-8-10-18(2)17-14/h3,5-6,8,10-11,15H,4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXKYROYFJYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)

![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)
![4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)

![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![N-(3-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6045273.png)

![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
